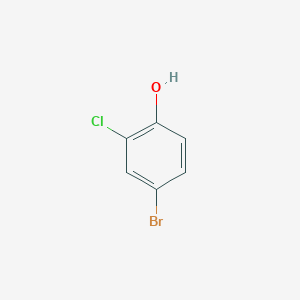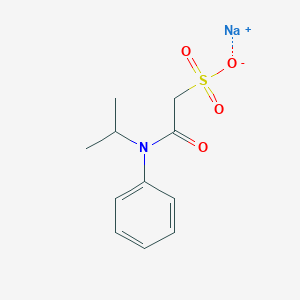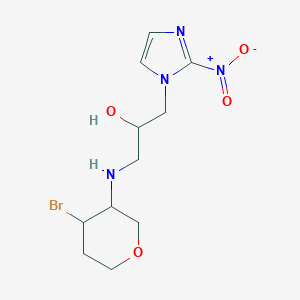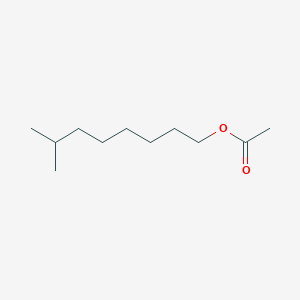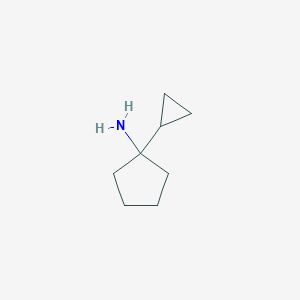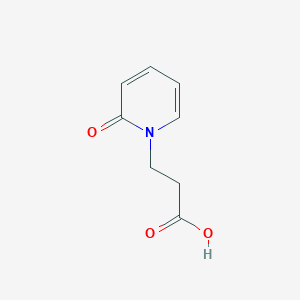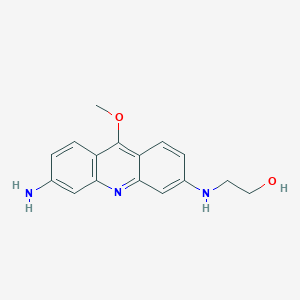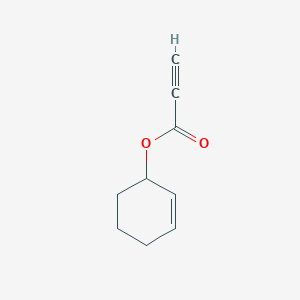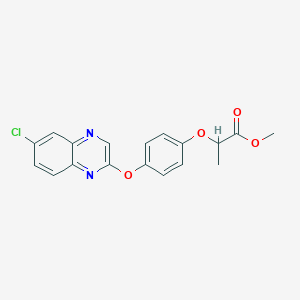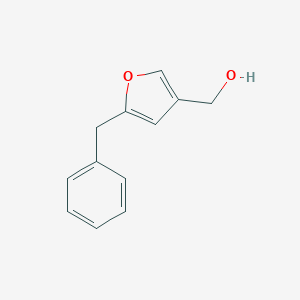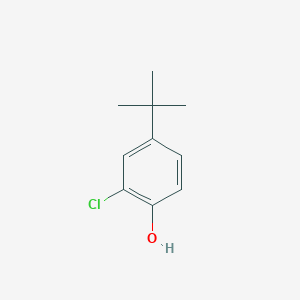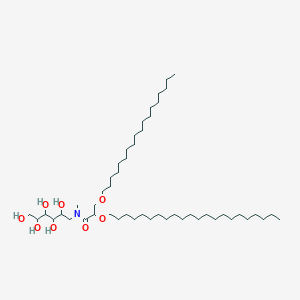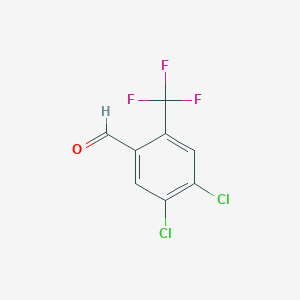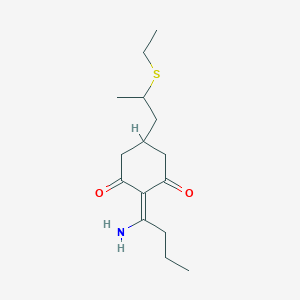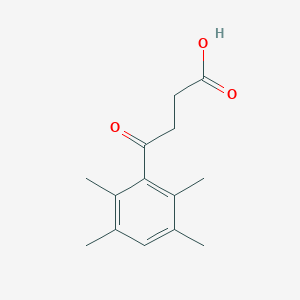
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of butyric acid, which is a carboxylic acid with four carbon atoms. The “4-oxo” part suggests the presence of a carbonyl group (C=O) on the fourth carbon atom. The “2,3,5,6-Tetramethylphenyl” part indicates a phenyl group (a ring of six carbon atoms, typical of aromatic compounds) with four methyl groups (CH3) attached .
Molecular Structure Analysis
The molecular structure would likely consist of a butyric acid backbone with a carbonyl group on the fourth carbon atom and a phenyl group substituted with four methyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of carboxylic acids and aromatic compounds. For instance, bromoform reactions with olefins have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the carboxylic acid group, the carbonyl group, and the substituted phenyl group .Aplicaciones Científicas De Investigación
Paramagnetic Amino Acid TOAC in Peptide Studies
The paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been extensively studied for its applications in analyzing peptide backbone dynamics and secondary structure. Due to its rigid character and incorporation into peptides via peptide bonds, TOAC is valuable in EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR techniques. It has been used to investigate the interaction of synthetic and biologically active peptides with membranes, protein-peptide, and peptide-nucleic acid interactions, offering insights into its structural and conformational analysis capabilities (Schreier et al., 2012).
4-Phenylbutyric Acid in Proteostasis
4-Phenylbutyric acid (4-PBA) has been explored for its role as a low molecular weight chemical chaperone. It prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress. By assisting in protein folding in the ER and attenuating the activation of the unfolded protein response (UPR), 4-PBA could potentially alleviate various pathologies related to protein misfolding, offering a therapeutic avenue for diseases resulting from impaired proteostasis (Kolb et al., 2015).
Chlorogenic Acid in Biological Systems
Chlorogenic acid (CGA) has gained attention for its broad biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's impact on lipid metabolism and glucose regulation suggests its potential in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases. This review emphasizes the need for further research to optimize CGA's biological and pharmacological effects, highlighting its application as a natural food additive and therapeutic agent (Naveed et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-8-7-9(2)11(4)14(10(8)3)12(15)5-6-13(16)17/h7H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGFCESDAOGJSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)CCC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293892 |
Source


|
| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid | |
CAS RN |
134948-69-9 |
Source


|
| Record name | 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

